4-Methoxybutan-1-ol

説明

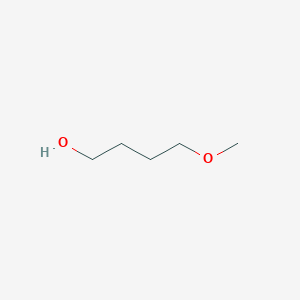

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVAQMSVARJMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149438 | |

| Record name | 1-Butanol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-32-0 | |

| Record name | 4-Methoxy-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHOXY-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxy-1-butanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH4W8HA8JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance As a Versatile Chemical Intermediate in Organic Synthesis

The primary significance of 4-Methoxybutan-1-ol in the chemical industry lies in its role as a versatile building block. a2bchem.com Its dual functionality, an alcohol at one end and an ether at the other, allows for a range of chemical transformations, making it a key starting material for the synthesis of more complex molecules. a2bchem.comlookchem.com This adaptability has led to its use in the production of specialty chemicals, including those found in fragrances and flavorings. a2bchem.comlookchem.com

The reactivity of its hydroxyl group enables esterification and etherification reactions, while the stability of the methoxy (B1213986) group provides a structural backbone that can be carried through multi-step syntheses. lookchem.com For instance, it serves as a precursor in the creation of esters and ethers that impart specific scents and tastes, finding application in consumer products like perfumes and cosmetics. a2bchem.com

Furthermore, this compound is an important intermediate in the pharmaceutical sector. a2bchem.comlookchem.comfishersci.ca Its structural framework is a valuable component in the synthesis of active pharmaceutical ingredients (APIs). a2bchem.com A notable example is its use in the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, a chiral amine that serves as a precursor for antiviral agents. vulcanchem.comacs.orgacs.org This synthesis highlights the compound's role in creating stereospecific molecules, a critical aspect of modern drug development. acs.orgacs.org

Overview of Its Role in Advanced Scientific Investigations

Alkylation-Based Synthetic Routes

Alkylation strategies are a cornerstone in the synthesis of ethers. For this compound, these routes typically involve the formation of a carbon-oxygen bond by introducing a methyl group to a four-carbon backbone.

Alkylation of Alcohols under Acidic Conditions

The direct alkylation of diols under acidic conditions presents a pathway to mono-ethers, though selectivity can be a significant challenge. The reaction of 1,4-butanediol (B3395766) with a methylating agent in the presence of an acid catalyst can theoretically yield this compound. However, the formation of the diether, 1,4-dimethoxybutane, and other byproducts is a common issue.

Research into the selective mono-methylation of diols often employs strategies to control the stoichiometry of the reactants and the reaction conditions carefully. While specific studies on the acid-catalyzed mono-methylation of 1,4-butanediol to this compound are not extensively reported in readily available literature, the general principles of acid-catalyzed etherification apply. The use of a large excess of the diol relative to the methylating agent and careful control of reaction time and temperature are crucial to favor the formation of the mono-substituted product.

A related approach involves the use of phase-transfer catalysis. The etherification of alcohols can be effectively carried out under phase-transfer conditions, which can enhance reaction rates and yields. crdeepjournal.org For instance, the reaction of an alcohol with an alkyl halide in a two-phase system (e.g., aqueous sodium hydroxide (B78521) and an organic solvent) with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the formation of the corresponding ether. crdeepjournal.orgresearchgate.net While not strictly under acidic conditions, this method provides an alternative for selective alkylation.

Acid-Catalyzed Etherification Strategies

Acid-catalyzed etherification is a classical and widely used method for the synthesis of ethers. researchgate.net This process typically involves the reaction of an alcohol with another alcohol or an alkene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. In the context of this compound synthesis, a potential route is the reaction of 1,4-butanediol with methanol (B129727) under acidic catalysis.

The mechanism involves the protonation of the hydroxyl group of one of the alcohols by the acid catalyst, followed by nucleophilic attack by the other alcohol molecule, leading to the formation of an ether linkage and the elimination of water. A significant challenge in the synthesis of asymmetrical ethers like this compound via this method is the potential for the formation of symmetrical ethers (1,4-dimethoxybutane and dimethyl ether) as byproducts.

A study on the consecutive esterification of 1,4-butanediol with acrylic acid catalyzed by sulfuric acid highlights the complexities of reactions involving this diol. researchgate.net While focused on esterification, the research demonstrates that 1,4-butanediol can undergo consecutive reactions, and controlling the reaction to obtain a mono-substituted product requires careful optimization of reaction parameters such as the molar ratio of reactants and catalyst concentration. researchgate.net Similar principles would apply to its acid-catalyzed etherification with methanol.

| Parameter | Condition | Expected Outcome |

| Reactant Ratio | High excess of 1,4-butanediol to methanol | Favors mono-etherification |

| Catalyst | Strong protic acids (e.g., H₂SO₄, PTSA) or solid acid catalysts | Promotes ether formation |

| Temperature | Moderate | Balances reaction rate and selectivity |

| Byproducts | 1,4-dimethoxybutane, dimethyl ether, tetrahydrofuran | Requires purification |

Reduction-Mediated Synthetic Pathways

Reduction reactions offer a powerful tool for the synthesis of alcohols from carbonyl compounds. This approach is particularly useful when the corresponding ketone or aldehyde is readily accessible.

Reduction of Corresponding Ketones Utilizing Specific Reducing Agents

The reduction of an appropriate ketone precursor, such as 4-methoxybutanal, provides a direct route to this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comyoutube.com

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon of the aldehyde. This is followed by a workup step, typically with a protic solvent like water or ethanol, to protonate the resulting alkoxide and yield the primary alcohol. masterorganicchemistry.comyoutube.com The general reaction is as follows:

4-methoxybutanal + NaBH₄ → Sodium 4-methoxybutan-1-oxide Sodium 4-methoxybutan-1-oxide + H₂O → this compound + NaOH + B(OH)₃

Laboratory experiments demonstrating the chemoselective reduction of aldehydes in the presence of esters using NaBH₄ have been developed, highlighting the mild and selective nature of this reagent. researchgate.net For instance, the reduction of vanillin (B372448) acetate and methyl 4-formylbenzoate (B8722198) with sodium borohydride proceeds with high efficiency, leaving the ester functionalities intact. researchgate.net This selectivity is advantageous when synthesizing molecules with multiple functional groups.

| Reducing Agent | Substrate | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 4-Methoxybutanal | This compound | Methanol or Ethanol, 0°C to room temperature |

The reduction of benzophenone (B1666685) to diphenylmethanol (B121723) using sodium borohydride is a classic undergraduate laboratory experiment that illustrates the effectiveness of this reagent. rsc.org The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion, and the product is purified by recrystallization, often yielding a product with a sharp melting point. rsc.org

Hydrolytic Approaches in Synthesis

Hydrolysis of esters is a fundamental reaction in organic chemistry that can be utilized for the synthesis of alcohols. This method involves the cleavage of an ester bond to yield a carboxylic acid and an alcohol.

Ester Hydrolysis from Butanol and Methanol Derivatives

The synthesis of this compound can be achieved through the hydrolysis of a suitable ester precursor, such as 4-methoxybutyl acetate. This ester can be prepared by the esterification of this compound with acetic anhydride (B1165640) or acetyl chloride, or through other synthetic routes. The subsequent hydrolysis of 4-methoxybutyl acetate, typically under basic or acidic conditions, would yield this compound and acetic acid (or its salt).

A study on the transesterification of 1,4-butanediol with methyl acetate, catalyzed by an ion-exchange resin, provides insight into the reactivity of butanediol (B1596017) derivatives in esterification reactions. researchgate.net This research shows that the reaction proceeds in a consecutive manner, with 1,4-butanediol monoacetate formed as an intermediate. researchgate.net This suggests that the synthesis of a monoester of 1,4-butanediol is feasible, which could then be methylated and subsequently hydrolyzed to produce this compound.

Integration of this compound into Complex Molecular Synthesis

This compound serves as a versatile four-carbon building block in organic synthesis. Its bifunctional nature, possessing both a primary alcohol for further elaboration and a stable methyl ether, allows for its strategic incorporation into more complex molecular architectures. Advanced synthetic methodologies can leverage the hydroxyl group for various transformations, including the formation of ethers and the introduction of nitrogen-containing functionalities.

As a Reactant in Mitsunobu and SN2 Alkylation Conditions for Ether Formation

The conversion of the hydroxyl group of this compound into an ether linkage is a common strategy for building larger molecules. This can be achieved through several reliable methods, most notably the Mitsunobu reaction and classical SN2 alkylation (Williamson ether synthesis).

The Mitsunobu reaction is a powerful method for forming carbon-oxygen bonds with a high degree of control. nih.gov It facilitates the condensation of a primary or secondary alcohol with a suitable nucleophile, which for ether synthesis is typically a phenol (B47542) or another alcohol. The reaction is mediated by a "redox-active" system consisting of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The process involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, making the oxygen a good leaving group. organic-chemistry.org This allows for a subsequent SN2 displacement by the nucleophilic partner. A key feature of the Mitsunobu reaction, particularly relevant for chiral secondary alcohols, is that the substitution occurs with a complete inversion of stereochemistry. nih.govorganic-chemistry.org

Table 1: Key Reagents and Conditions for Mitsunobu Etherification

| Component | Example | Function |

| Alcohol Substrate | This compound | Provides the alkyl backbone. |

| Nucleophile | Phenol, Carboxylic Acid | Attacks the activated alcohol to form the new C-O bond. |

| Phosphine | Triphenylphosphine (PPh₃) | Acts as the reducing agent, activating the alcohol. |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Acts as the oxidizing agent, facilitating the reaction. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Anhydrous, non-protic solvent. |

Alternatively, the Williamson ether synthesis provides a more traditional route based on an SN2 mechanism. masterorganicchemistry.com This two-step process begins with the deprotonation of the alcohol, this compound, using a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a common choice for this transformation as it irreversibly deprotonates the alcohol, producing hydrogen gas as the only byproduct. youtube.com In the second step, the resulting 4-methoxybutoxide anion acts as a potent nucleophile, attacking a suitable electrophile, typically a primary alkyl halide or sulfonate (e.g., tosylate, mesylate). masterorganicchemistry.com The reaction proceeds via backside attack, displacing the halide and forming the new ether linkage. masterorganicchemistry.com This method is most effective when using primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions. masterorganicchemistry.com

Table 2: Comparison of Ether Synthesis Methods for this compound

| Feature | Mitsunobu Reaction | Williamson Ether Synthesis (SN2) |

| Key Steps | One-pot condensation | Two steps: 1. Deprotonation 2. Alkylation |

| Activation | In-situ activation with PPh₃/DEAD | Conversion to alkoxide with a strong base (e.g., NaH) |

| Stereochemistry | Inversion of configuration (if chiral center) organic-chemistry.org | Inversion of configuration at the electrophile |

| Substrate Scope | Good for primary/secondary alcohols; acidic nucleophiles | Best with primary alkyl halides to avoid E2 elimination masterorganicchemistry.com |

| Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Salt (e.g., NaBr), excess base |

Its Role in the Synthesis of Chiral Primary Amines

The structural motif of this compound can be incorporated into chiral primary amines using methodologies that transform the hydroxyl group into an amino group with stereochemical control. The Mitsunobu reaction is particularly well-suited for this purpose due to its predictable stereochemical outcome. nih.gov By employing a nitrogen-based nucleophile instead of an oxygen-based one, the alcohol can be efficiently converted into a precursor for a primary amine.

A common pathway involves using phthalimide (B116566) as the nitrogen nucleophile in a Mitsunobu reaction. organic-chemistry.org This reaction, a variation of the Gabriel synthesis, results in the formation of an N-alkylated phthalimide intermediate. Subsequent treatment of this intermediate with hydrazine (B178648) or aqueous acid cleaves the phthalimide group, liberating the desired primary amine.

An alternative and widely used route is the displacement of the activated alcohol with an azide (B81097) source, such as hydrazoic acid or sodium azide, under Mitsunobu conditions. organic-chemistry.org This yields a 4-methoxybutyl azide. The azide functional group can then be cleanly and efficiently reduced to the corresponding primary amine through several methods, including catalytic hydrogenation or the Staudinger reaction (treatment with triphenylphosphine followed by hydrolysis).

The critical advantage of using the Mitsunobu reaction in this context is its stereospecificity. The reaction proceeds with a clean inversion of configuration at the carbon atom bearing the hydroxyl group. organic-chemistry.org While this compound itself is achiral, this methodology is directly applicable to chiral analogues. For instance, starting with a chiral secondary alcohol containing the methoxybutyl framework would allow for the synthesis of a chiral primary amine with the opposite stereocenter, providing a reliable method for controlling the stereochemistry of the final product.

Table 3: Synthetic Pathway from Alcohol to Chiral Amine via Mitsunobu Reaction

| Step | Reagents | Intermediate/Product | Key Transformation |

| 1. Activation & Displacement | Chiral Alcohol, Phthalimide, PPh₃, DEAD | N-Alkyl Phthalimide | C-N bond formation with inversion of stereochemistry. organic-chemistry.org |

| 2. Deprotection | Hydrazine | Chiral Primary Amine | Cleavage of the phthalimide to release the amine. |

| Alternative Step 1 | Chiral Alcohol, Hydrazoic Acid, PPh₃, DEAD | Chiral Alkyl Azide | Formation of an azide with inversion of stereochemistry. organic-chemistry.org |

| Alternative Step 2 | Triphenylphosphine then H₂O (Staudinger) OR H₂, Pd/C | Chiral Primary Amine | Reduction of the azide to the amine. |

Elucidation of Chemical Transformations and Reaction Mechanisms Involving 4 Methoxybutan 1 Ol

Mechanistic Studies of Typical Alcohol Reactions

As a primary alcohol, 4-Methoxybutan-1-ol undergoes a variety of well-established chemical transformations, including esterification, oxidation, and dehydration. The underlying mechanisms of these reactions are fundamental to understanding its reactivity.

Esterification Mechanisms with Carboxylic Acids

The reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst results in the formation of an ester and water. This reversible process is known as the Fischer esterification. masterorganicchemistry.comvedantu.com The reaction's equilibrium can be shifted toward the product side by using an excess of the alcohol or by removing water as it is formed. chemistrysteps.comflexiprep.com

The mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), involves several key steps. masterorganicchemistry.com

Table 1: Mechanism of Fischer Esterification of this compound

| Step | Description |

| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. flexiprep.com |

| 2. Nucleophilic Attack | The lone pair of electrons on the oxygen atom of this compound attacks the activated carbonyl carbon. byjus.com This forms a tetrahedral intermediate, specifically an oxonium ion. flexiprep.com |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This intramolecular proton transfer creates a good leaving group (water). masterorganicchemistry.comflexiprep.com |

| 4. Elimination of Water | The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. vedantu.com |

| 5. Deprotonation | The protonated ester is deprotonated, typically by a molecule of the alcohol or water, to yield the final ester product and regenerate the acid catalyst. byjus.com |

Oxidation Pathways to Aldehydes and Ketones

As a primary alcohol, this compound can be oxidized to form an aldehyde, and upon further oxidation, a carboxylic acid. savemyexams.comchemguide.co.uk Oxidation to a ketone is not possible for primary alcohols. The most common laboratory oxidizing agent for this transformation is a solution of potassium dichromate(VI) (K₂Cr₂O₇) acidified with dilute sulfuric acid. chemguide.co.ukstudymind.co.uk

The initial oxidation product is 4-methoxybutanal. To obtain the aldehyde as the main product, specific reaction conditions are necessary. The aldehyde must be distilled off as it is formed to prevent its subsequent oxidation to 4-methoxybutanoic acid. chemguide.co.uk This is feasible because the aldehyde has a lower boiling point than the parent alcohol. savemyexams.com Using an excess of the alcohol relative to the oxidizing agent also favors the formation of the aldehyde. chemguide.co.uk

The mechanism of oxidation by dichromate involves several stages:

Formation of Chromate (B82759) Ester : The alcohol reacts with chromic acid (formed from dichromate and sulfuric acid) to produce a chromate ester. truman.edu

Elimination : In the rate-determining step, a base (such as water) removes a proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond, yielding the aldehyde. truman.edu

During the reaction, the orange dichromate(VI) ions (Cr₂O₇²⁻) are reduced to green chromium(III) ions (Cr³⁺), providing a distinct color change that indicates the progress of the oxidation. savemyexams.comchemguide.co.uk

Dehydration Mechanisms to Alkenes under Acidic Catalysis

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. ucalgary.ca This reaction typically requires heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid. libretexts.org

For primary alcohols like this compound, the reaction proceeds through an E2 (bimolecular elimination) mechanism . This is because the formation of a primary carbocation, which would be required for an E1 mechanism, is highly energetically unfavorable. ucalgary.cajove.com

The E2 mechanism for the dehydration of this compound can be described in two concerted steps:

Protonation of the Hydroxyl Group : The acid catalyst protonates the hydroxyl group of the alcohol, converting it into an alkyloxonium ion (-OH₂⁺). This is a very good leaving group. libretexts.orgjove.com

Concerted Elimination : A base (such as water or the conjugate base of the acid catalyst, HSO₄⁻) removes a proton from the adjacent carbon (the β-carbon) at the same time as the C-O bond of the alkyloxonium ion breaks and the leaving group (water) departs. libretexts.org This concerted process results in the formation of a double bond, yielding 4-methoxybut-1-ene (B3383695) and water.

High temperatures, typically in the range of 170-180°C, are required for the dehydration of primary alcohols via this mechanism. libretexts.org

Gas-Phase Ion Chemistry and Dissociative Ionization Pathways

In the gas phase, particularly within a mass spectrometer, ionized this compound undergoes complex fragmentation and rearrangement reactions. These processes are driven by the high internal energy of the molecular ion and provide insight into its intrinsic chemical properties, free from solvent effects.

Formation of Hydrogen-Bridged Radical Cations

Upon ionization, bifunctional molecules like this compound can form unique structures such as hydrogen-bridged radical cations. nih.gov These species involve a hydrogen atom simultaneously bonded to two different atoms, often acting as intermediates in isomerization or dissociation pathways. nih.gov

For an ionized ω-methoxyalkanol, a hydrogen bridge can form between the two oxygen atoms. This occurs through an intramolecular hydrogen transfer, creating a cyclic structure. The formation of these hydrogen-bonded radical cations is a key feature in the gas-phase chemistry of bifunctional compounds. nih.gov Such structures can act as stable intermediates that precede further fragmentation. nih.gov The stability of these bridged ions can influence the subsequent dissociation pathways, sometimes leading to isomerization before fragmentation occurs. nih.gov

Unimolecular Dissociation and Proton Transfer Processes

When this compound is analyzed by electron ionization mass spectrometry, the resulting molecular ion (M⁺˙) is energetically unstable and undergoes unimolecular dissociation to form various fragment ions. chemguide.co.uk These fragmentation patterns are crucial for structural elucidation. The dissociation is governed by the stability of the resulting fragments (cations and neutral radicals). libretexts.org

Key fragmentation pathways for ethers and alcohols include:

α-Cleavage : The most common fragmentation for ethers involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this could lead to the loss of an alkyl radical and the formation of a stable oxonium ion. A prominent peak at m/z 45, corresponding to [CH₂=OCH₃]⁺, is a characteristic fragment for methyl ethers.

Loss of a Neutral Molecule : Alcohols readily lose a molecule of water (M-18). Another possibility for this compound is the loss of a molecule of methanol (B129727) (M-32) or formaldehyde (B43269) (M-30) through rearrangement processes.

Proton Transfer Reactions : Intramolecular proton transfer is a significant process in the gas-phase chemistry of bifunctional ions. researchgate.net In the this compound radical cation, a proton can be transferred from the hydroxyl group to the methoxy (B1213986) group, or vice-versa, often facilitated by the formation of a cyclic intermediate. These proton transfer events can trigger specific fragmentation channels that might not be accessible otherwise. The relative proton affinities of the alcohol and ether functional groups in the gas phase dictate the direction and favorability of these transfers. ias.ac.in

Characterization of Novel Gas-Phase Ions from Ionized this compound

The fragmentation of this compound upon electron ionization mass spectrometry (EI-MS) results in the formation of several characteristic gas-phase ions. The mass spectrum is distinguished by a base peak at a mass-to-charge ratio (m/z) of 45 and another significant peak at m/z 58. unibo.itnist.gov The molecular ion peak, corresponding to the intact ionized molecule [C₅H₁₂O₂]⁺•, is typically of very low intensity or absent, indicating its instability. nist.govlibretexts.org

The generation of these ions can be attributed to specific intramolecular cleavage and rearrangement events. The most abundant ion, the base peak at m/z 45, is characteristic of compounds containing a methoxy group. Its formation is the result of an alpha-cleavage, a common fragmentation pathway for ethers, where the bond between the first and second carbon atoms of the butyl chain is broken, yielding the stable [CH₂=OCH₃]⁺ ion. miamioh.edu

Another prominent fragment is observed at m/z 58. This ion is likely formed through a McLafferty-type rearrangement, a process common in molecules containing a carbonyl group or, in this case, a heteroatom. The mechanism involves the transfer of a gamma-hydrogen atom to the oxygen of the ether, followed by the cleavage of the C₂-C₃ bond, resulting in the formation of the radical cation of methyl vinyl ether, [CH₂=CHOCH₃]⁺•.

The table below summarizes the key gas-phase ions characterized from ionized this compound.

| m/z | Proposed Ion Structure | Formation Mechanism | Relative Intensity |

|---|---|---|---|

| 45 | [CH₂=OCH₃]⁺ | Alpha-cleavage | Base Peak (100%) |

| 58 | [CH₂=CHOCH₃]⁺• | McLafferty Rearrangement | High |

| 71 | [C₄H₇O]⁺ | Loss of CH₃O• radical | Moderate |

| 104 | [C₅H₁₂O₂]⁺• | Molecular Ion | Very Low / Absent |

Role in Electrochemical Reaction Mechanisms

Investigation as a Proton Donor in Lithium-Mediated Nitrogen Reduction Reaction (LM-NRR)

The lithium-mediated nitrogen reduction reaction (LM-NRR) is an electrochemical process for ammonia (B1221849) synthesis that relies on a proton source to convert lithium nitride (Li₃N) into ammonia (NH₃). nih.govacs.org In this cycle, metallic lithium is first generated via the electrochemical reduction of lithium ions. This metallic lithium then reacts with nitrogen gas to form lithium nitride. The final, crucial step is the hydrolysis of lithium nitride by a proton donor, which releases ammonia and regenerates the lithium ions. nih.govacs.org

Various compounds, primarily alcohols, have been investigated for their efficacy as proton donors in this reaction. The chemical structure and properties of the proton donor, such as its hydrogen-bond donating and accepting abilities, significantly influence the Faradaic efficiency (FE) of ammonia production. nih.gov In a comprehensive study screening multiple potential proton donors, this compound was among the candidates tested for its ability to promote the LM-NRR. nih.govacs.orgresearchgate.net

Analysis of its Inactivity in Promoting Specific Electrochemical Conversions

Despite the general utility of alcohols as proton donors, detailed experimental investigations have demonstrated that this compound is inactive in promoting the lithium-mediated nitrogen reduction reaction. nih.govacs.orgresearchgate.net In a comparative study, a proton donor was classified as "inactive" if it resulted in a Faradaic efficiency toward ammonia of less than 0.5%. This threshold was established to distinguish genuine activity from spurious signals or contamination. nih.gov

When tested under the established electrochemical conditions, this compound failed to achieve this threshold and was consequently classified as an inactive proton donor for the LM-NRR. nih.govacs.org This finding highlights the high degree of specificity in the structure-activity relationship of proton donors for this reaction. While compounds like 1-butanol (B46404) were found to be highly effective, the presence of the methoxy group in this compound appears to hinder its ability to effectively participate in the protonolysis of lithium nitride, rendering it unsuitable for promoting this specific electrochemical conversion. nih.gov

The table below presents the findings from the comparative investigation of proton donors.

| Compound | Role Investigated | Reaction | Result | Faradaic Efficiency (FE) |

|---|---|---|---|---|

| This compound | Proton Donor | LM-NRR | Inactive | < 0.5% |

| 1-Butanol | Proton Donor | LM-NRR | Active | ~15.6% |

| Ethanol | Proton Donor | LM-NRR | Active | ~13.2% |

| Triethylene glycol | Proton Donor | LM-NRR | Inactive | < 0.5% |

Participation in Degradation Mechanisms of Polymeric Materials

Formation as a Pyrolysis Product in Bioplastic Degradation

Analytical pyrolysis, particularly when coupled with gas chromatography and mass spectrometry (Py-GC-MS), is a powerful technique for characterizing the chemical composition of polymeric materials by analyzing their thermal degradation products. unibo.it Research on the pyrolysis of the biodegradable and fossil-based copolyester poly(butylene adipate-co-terephthalate) (PBAT) has identified this compound as one of the evolved compounds. unibo.it

PBAT is synthesized from the polycondensation of 1,4-butanediol (B3395766), adipic acid, and terephthalic acid. During pyrolysis at high temperatures, the polymer backbone undergoes controlled fragmentation. The identification of this compound among the pyrolysis products indicates that specific bond cleavages within the butylene adipate (B1204190) and butylene terephthalate (B1205515) segments of the polymer chain lead to its formation. unibo.it

Mechanistic Insights into C-O Bond Cleavage and Hydrogen Abstraction in Polymer Pyrolysis

The formation of alcoholic products during the pyrolysis of polyesters like PBAT is consistent with established degradation mechanisms. The primary chemical bonds susceptible to thermal cleavage in these polymers are the ester C-O bonds. unibo.it The accepted mechanism involves the homolytic cleavage of the acyl-oxygen (C-O) bond within the polymer backbone. unibo.it

This initial C-O bond scission generates an acyloxyl radical and an alkoxyl radical. In the context of PBAT, cleavage of the bond between the carbonyl carbon and the butoxy oxygen results in a radical centered on the butylene chain. This highly reactive species can then stabilize by abstracting a hydrogen atom from a nearby source within the pyrolysis environment (e.g., from another polymer chain). This hydrogen abstraction step terminates the radical and forms a terminal hydroxyl group, yielding a 4-hydroxybutyl-containing fragment, which is a direct precursor to or can be further modified to form compounds like this compound, potentially through secondary reactions with other pyrolysis products or derivatizing agents used in the analysis. unibo.it This pathway of C-O bond cleavage followed by hydrogen abstraction is a key mechanistic step in the thermal degradation of such bioplastics. unibo.it

Advanced Analytical Methodologies for the Study of 4 Methoxybutan 1 Ol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural determination of organic molecules. For 4-methoxybutan-1-ol, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by providing information about the different types of protons and carbons and their chemical environments. jchps.comslideshare.net

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different sets of non-equivalent protons are expected. The methoxy (B1213986) group protons (-OCH₃) would typically appear as a singlet, while the protons on the butanol chain would present as multiplets (e.g., triplets and quintets) due to spin-spin coupling with adjacent protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated, one for each unique carbon atom. The chemical shifts of the carbon atoms are indicative of their local electronic environment. For instance, the carbon atom of the methoxy group and the carbon atom bonded to the hydroxyl group will have characteristic shifts.

A representative, though not directly measured, set of expected NMR data is presented below. Actual experimental values may vary based on the solvent and instrument frequency. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proton | -OCH₃ | ~3.3 (singlet) | - |

| Proton | -CH₂- (next to -OH) | ~3.6 (triplet) | - |

| Proton | -CH₂- (next to -OCH₃) | ~3.4 (triplet) | - |

| Proton | -CH₂-CH₂- | ~1.6 (multiplet) | - |

| Carbon | -OCH₃ | - | ~58 |

| Carbon | -CH₂- (next to -OH) | - | ~62 |

| Carbon | -CH₂- (next to -OCH₃) | - | ~72 |

| Carbon | -CH₂- (C2) | - | ~29 |

| Carbon | -CH₂- (C3) | - | ~26 |

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures or for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most utilized methods.

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of non-volatile or thermally sensitive compounds. nih.gov For alcohols like this compound, reversed-phase HPLC is a common approach. scielo.br Purity levels of 98% or higher are often reported for commercial grades of this compound. vwr.comsigmaaldrich.com

A typical HPLC setup for the analysis of alcoholic compounds might involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). oiv.intscirp.orgperkinelmer.com Detection is often achieved using a refractive index detector (RID) or a UV detector if the compound has a suitable chromophore or has been derivatized. oiv.intscirp.org

Table 2: Example HPLC Conditions for Alcohol Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) oiv.int |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient scielo.broiv.int |

| Flow Rate | 0.5 - 1.0 mL/min scielo.brscirp.org |

| Column Temperature | Ambient to 35°C scielo.broiv.int |

| Detector | Refractive Index Detector (RID) or UV (after derivatization) oiv.intperkinelmer.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used for the separation and identification of volatile and semi-volatile organic compounds. ijpsonline.comiomcworld.com It is particularly well-suited for the analysis of this compound in complex matrices, such as in the study of volatile organic compounds (VOCs) from natural sources or in industrial process monitoring. nih.govmdpi.comdoc-developpement-durable.org

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. iomcworld.com The NIST WebBook provides mass spectrometry data for this compound, which can be used as a reference. nist.gov

Table 3: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-1, HP-5MS) ijpsonline.com |

| Carrier Gas | Helium ijpsonline.com |

| Injector Temperature | 250 - 280°C ijpsonline.com |

| Oven Temperature Program | Ramped, e.g., 40°C hold, then ramp to 250°C ijpsonline.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV ijpsonline.com |

| Mass Analyzer | Quadrupole doc-developpement-durable.org |

Mass Spectrometry for Ion Chemistry and Fragmentation Analysis

Mass spectrometry, especially when coupled with techniques that induce fragmentation, is crucial for structural elucidation. rsc.org

Collisional activation, also known as collision-induced dissociation (CID), is a tandem mass spectrometry technique used to induce fragmentation of selected ions. rsc.orgcas.cn When the molecular ion of this compound is subjected to collisional activation, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern provides valuable structural information. For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). savemyexams.comyoutube.comlibretexts.org

Collisional ionization is a soft ionization technique that can be used to generate ions with minimal fragmentation, which is useful for determining the molecular weight of the compound. Negative chemical ionization (NCI) has been shown to be applicable for the analysis of alcohols, providing information on their structure and stereochemistry. nih.gov The study of fragmentation reactions under these conditions helps in understanding the intrinsic properties of the molecule's ions in the gas phase. osu.edu

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Time-of-Flight Mass Spectrometry (TOF-MS) with Vacuum Ultraviolet (VUV) Photoionization

Time-of-Flight Mass Spectrometry (TOF-MS) coupled with Vacuum Ultraviolet (VUV) photoionization is a powerful analytical tool for the detection and identification of gas-phase chemical species. VUV photoionization is considered a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during the ionization process. This minimizes fragmentation, allowing for the clear detection of the molecular ion, which is crucial for unambiguous identification. upenn.edu

In the study of ions derived from this compound, VUV-TOF-MS provides high sensitivity and mass resolution. researchgate.net The technique involves exposing the gaseous sample to VUV light, often from a synchrotron or a discharge lamp, which ionizes the molecules. researchgate.netnih.gov These newly formed ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined based on their travel time to the detector.

Research has shown that the ionization of this compound in the gas phase can lead to the loss of a neutral ethene molecule (C₂H₄), resulting in the formation of a distinct ion complex. researchgate.netcdnsciencepub.com The use of VUV-TOF-MS is particularly advantageous for studying such processes, as the soft ionization helps to preserve the structure of the resulting ion for accurate mass measurement and further characterization. upenn.edu

Neutralization-Reionization Mass Spectrometry (NRMS) for Ion Structure Determination

Neutralization-Reionization Mass Spectrometry (NRMS) is a sophisticated tandem mass spectrometry technique used to probe the structures of gas-phase ions and to generate and characterize transient neutral species that may be difficult to study by other means. researchgate.net This method provides definitive proof of the connectivity and structure of an ion.

NRMS has been instrumental in characterizing the structure of the ion formed from this compound following the loss of ethene. researchgate.netresearchgate.net The process involves generating a beam of mass-selected ions of interest. These ions are then neutralized by charge transfer from a collision gas. The resulting fast-moving neutral species travel a short distance before being reionized by collision with another gas. The fragmentation pattern of these reionized species provides a "fingerprint" that is characteristic of the neutral's structure, and by inference, the structure of the original precursor ion.

Through this technique, the ion generated from ionized this compound was determined not to be a simple fragment but rather a distinct ion-molecule complex. researchgate.netcdnsciencepub.com Specifically, it was identified as a complex between ionized vinyl alcohol and methanol, with the structure [CH₂=CHOH/CH₃OH]⁺•. researchgate.netresearchgate.net Further studies using this methodology established the dissociation energy for this complex to be 21 kcal mol⁻¹. researchgate.net

| Ion Studied | Precursor Compound | Method | Key Finding | Dissociation Energy |

| [CH₂=CHOH/CH₃OH]⁺• | This compound | NRMS | Confirmed structure as an ion-molecule complex. researchgate.netresearchgate.net | 21 kcal mol⁻¹ researchgate.net |

Pyrolysis-Based Analytical Techniques

Pyrolysis is a thermal decomposition process carried out in an inert atmosphere. When coupled with analytical instrumentation, it becomes a powerful technique for characterizing the composition and thermal stability of chemical compounds by analyzing their degradation products. dergipark.org.tr

Analytical Pyrolysis for Identification of Degradation Products

Analytical pyrolysis, particularly when combined with Gas Chromatography/Mass Spectrometry (Py-GC/MS), is a highly effective method for identifying the thermal degradation products of a substance. dergipark.org.trresearchgate.net The process involves heating the sample rapidly to a high temperature in the absence of oxygen, causing it to break down into smaller, more volatile fragments. These fragments, known as pyrolysates, are then swept into a gas chromatograph for separation and subsequently analyzed by a mass spectrometer for identification. researchgate.net

While specific experimental data on the pyrolysis of this compound is not detailed in the provided context, the technique allows for the prediction of likely degradation products based on its chemical structure. The molecule contains ether (C-O-C) and primary alcohol (C-OH) functional groups. Thermal decomposition would likely proceed via the cleavage of the weakest bonds. Potential degradation pathways include:

Cleavage of the C-O ether linkage, leading to the formation of smaller alcohols and unsaturated hydrocarbons.

Dehydration of the alcohol group to form an alkene.

Fragmentation of the carbon backbone.

Based on these general principles of pyrolysis, a range of smaller volatile compounds could be expected. mdpi.com

| Potential Pyrolysis Product | Chemical Formula | Molar Mass ( g/mol ) | Compound Class |

| Methanol | CH₄O | 32.04 | Alcohol |

| Formaldehyde (B43269) | CH₂O | 30.03 | Aldehyde |

| Ethene | C₂H₄ | 28.05 | Alkene |

| But-3-en-1-ol | C₄H₈O | 72.11 | Alcohol |

| Methane | CH₄ | 16.04 | Alkane |

| Tetrahydrofuran | C₄H₈O | 72.11 | Ether |

Advanced Research Applications of 4 Methoxybutan 1 Ol

Applications in Pharmaceutical Synthesis and Drug Discovery Research

In the realm of pharmaceutical sciences, 4-Methoxybutan-1-ol serves as a key intermediate and precursor in the synthesis of various biologically active compounds. Its structural features are leveraged to construct molecular scaffolds with desired pharmacological properties.

As a Chemical Intermediate in Pharmaceutical Development

This compound is recognized for its role as a chemical intermediate in the development of pharmaceuticals. nih.govsolubilityofthings.com Its hydroxyl group allows for further chemical modifications and derivatization, enabling its incorporation into larger, more complex drug molecules. medchemexpress.com The methoxy (B1213986) group, on the other hand, can influence the molecule's polarity and pharmacokinetic profile. This versatility makes it a useful starting material for the synthesis of a range of pharmaceutical compounds. nih.govsolubilityofthings.com

Precursor in the Synthesis of G Protein-Coupled Receptor (GPR88) Agonists

While direct synthesis pathways from this compound are not extensively detailed in readily available literature, a derivative, 4-methoxybutyl 4-methylbenzene-1-sulfonate, has been utilized in the synthesis of a novel G Protein-Coupled Receptor 88 (GPR88) agonist. chemicalbook.com GPR88 is a receptor primarily expressed in the brain and is a target for the treatment of several central nervous system disorders. The synthesis involved the use of this 4-methoxybutyl derivative to introduce the corresponding alkoxy side chain into the final agonist molecule. chemicalbook.com Research into the structure-activity relationship of GPR88 agonists has highlighted the importance of the alkoxy side chain in modulating the potency of these compounds. lookchem.com

| Compound | Role of 4-Methoxybutyl Group | Research Focus |

| GPR88 Agonist | Forms part of the alkoxy side chain of the final molecule. | Investigating the impact of the side chain on agonist potency and efficacy. chemicalbook.comlookchem.com |

Role in the Design and Synthesis of Novel Tyrosinase Inhibitors

Currently, there is no direct evidence in the available research literature to suggest the specific use of this compound in the design and synthesis of novel tyrosinase inhibitors.

Inclusion in Compositions Investigated for Modulating Splicing in Neurodegenerative Diseases

A derivative of this compound plays a significant role in the development of potential treatments for neurodegenerative diseases. Specifically, (2S)-2-amino-4-methoxybutan-1-ol is used as a starting material in the synthesis of compounds designed to modulate the splicing of pre-mRNA. nist.gov This is particularly relevant in the context of diseases like Spinocerebellar Ataxia 3 (SCA3), also known as Machado-Joseph Disease, which is an inherited neurodegenerative disorder. nist.gov A patent describes the synthesis of tert-butyl (S)-4-(2-methoxyethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a key intermediate, from (2S)-2-amino-4-methoxybutan-1-ol. nist.gov This intermediate is then used to create more complex molecules for compositions aimed at treating such neurodegenerative conditions. nist.gov

| Derivative of this compound | Application | Therapeutic Target |

| (2S)-2-amino-4-methoxybutan-1-ol | Starting material for the synthesis of splicing modulators. nist.gov | Neurodegenerative diseases such as Spinocerebellar Ataxia 3 (SCA3). nist.gov |

Role in Materials Science Research

In materials science, this compound finds application as a reagent in the creation of specialty chemicals, contributing to the development of materials with specific properties.

As a Reagent in the Development of Specialty Chemicals

This compound serves as a reagent in the synthesis of various specialty chemicals. nih.govsolubilityofthings.com Its dual functionality allows it to be used in the production of a range of chemical products. For instance, it can be used with n-butyl acetate (B1210297) to enhance dissolving power and drying time in certain formulations. nih.gov While specific, large-scale industrial applications are not extensively documented in public research, its properties make it a valuable component in the formulation of various chemical products. nih.govsolubilityofthings.com

Application in the Research and Development of Water Repellent Protective Films

The development of water-repellent, or hydrophobic, surfaces is a significant area of materials science research, with applications ranging from self-cleaning coatings to anti-icing surfaces. The chemical structure of this compound, featuring both a hydrophilic alcohol group and a more hydrophobic methoxybutyl chain, suggests its potential as a component in the formulation of such films. However, a comprehensive review of publicly available scientific literature does not yield specific studies where this compound has been directly utilized or evaluated in the research and development of water-repellent protective films. While various alcohols and ethers are employed in coating formulations, dedicated research on the specific contribution of this compound to hydrophobicity is not apparent in current publications.

Electrochemical Research Applications

The electrochemical synthesis of ammonia (B1221849) from dinitrogen (N₂) and a proton source is a promising alternative to the conventional Haber-Bosch process, which is energy-intensive and reliant on fossil fuels. A critical component in this electrochemical process is the proton donor, which provides the hydrogen atoms necessary for the formation of ammonia (NH₃).

Research in this field has explored various proton donors, and alcohols, in general, have been investigated for their ability to serve as a source of protons. The underlying principle is that the alcohol can be electrochemically oxidized at the anode to release protons (H⁺) and electrons (e⁻), which then participate in the reduction of dinitrogen at the cathode. While specific studies focusing exclusively on this compound as a proton donor in this process are not widely documented, the chemical properties of alcohols make them a relevant class of compounds for this application. The presence of the hydroxyl (-OH) group in this compound allows it to function as a proton source.

The theoretical reaction at the anode involving an alcohol like this compound would be:

Anode: 2CH₃O(CH₂)₄OH → 2CH₃O(CH₂)₃CHO + 4H⁺ + 4e⁻

At the cathode, the dinitrogen molecule is reduced and combines with the protons generated:

Cathode: N₂ + 6H⁺ + 6e⁻ → 2NH₃

Applications in Biological and Food Science Research Methodologies

Fermentation is a complex biochemical process that results in the production of a wide array of volatile organic compounds (VOCs), which contribute significantly to the aroma and flavor profiles of fermented foods and beverages. The analysis of these VOCs is a key area of research in food science, as it can provide insights into the fermentation process, the microorganisms involved, and the quality of the final product.

Chinese baijiu, a traditional fermented alcoholic beverage, is known for its complex and diverse aroma, which is attributed to a rich profile of VOCs. nih.govresearchgate.netnih.gov Research employing advanced analytical techniques such as comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) has led to the identification of hundreds of volatile compounds in baijiu, including a wide variety of alcohols, esters, aldehydes, and acids. nih.govfrontiersin.orgsciopen.com

Table 1: Major Classes of Volatile Compounds Identified in Chinese Baijiu

| Compound Class | Examples | Potential Sensory Contribution |

| Alcohols | Ethanol, Propanol, Isobutanol, Isoamyl alcohol | Alcoholic, fruity, fusel |

| Esters | Ethyl acetate, Ethyl lactate, Ethyl caproate | Fruity, floral, sweet |

| Aldehydes | Acetaldehyde, Furfural (B47365) | Pungent, malty, almond-like |

| Acids | Acetic acid, Butyric acid, Caproic acid | Sour, cheesy, pungent |

| Ketones | Acetone, 2,3-Butanedione | Buttery, fruity |

| Aromatic Compounds | Phenethyl alcohol, Vanillin (B372448) | Floral, vanilla-like |

This table represents a general overview of compound classes found in baijiu and is not exhaustive.

The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant pathogens. Natural and synthetic compounds are continuously being screened for their ability to inhibit the growth of bacteria and fungi. While there is a lack of direct research on the antimicrobial properties of this compound, studies on structurally related compounds containing methoxy groups have shown promising results.

For instance, research on various methoxyphenol compounds, such as eugenol (B1671780) and vanillin, has demonstrated their effectiveness against a range of foodborne pathogens and spoilage bacteria. nih.govresearchgate.net Similarly, studies on 9-methoxyellipticine, a carbazole (B46965) alkaloid, have revealed significant antibacterial activity against multidrug-resistant Gram-negative bacteria. mdpi.com The presence of a methoxy group in these molecules appears to play a role in their antimicrobial efficacy.

These findings suggest that the methoxy moiety in this compound could potentially confer some degree of antimicrobial activity. However, without direct experimental evidence, this remains a hypothesis. Future research could involve screening this compound against a panel of pathogenic and spoilage microorganisms to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Table 2: Antimicrobial Activity of Selected Methoxy-Containing Compounds

| Compound | Target Microorganisms | Observed Effect |

| Eugenol | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Antibacterial |

| Vanillin | Escherichia coli, Staphylococcus aureus | Antibacterial |

| 9-Methoxyellipticine | Multidrug-resistant Klebsiella pneumoniae and Escherichia coli | Antibacterial |

This table provides examples of antimicrobial activity from related compounds and does not include data for this compound.

Biological Relevance and Biochemical Investigations Involving 4 Methoxybutan 1 Ol

Exploration of Potential Antimicrobial Activities

Direct studies on the antimicrobial properties of 4-methoxybutan-1-ol are not extensively documented in publicly available scientific literature. However, the antimicrobial activities of structurally related compounds, such as other butanol isomers and molecules with methoxy (B1213986) groups, have been investigated, suggesting a potential area for future research into this compound. For instance, various isomers of butanol have demonstrated antimicrobial effects against a range of bacteria and fungi. The presence of a hydroxyl group is often crucial for such activity, as it can interact with microbial cell membranes. Further research is needed to determine if the specific combination of a methoxy group and a terminal hydroxyl group in this compound confers any significant antimicrobial properties.

Facilitation of Biological Assays through Solvent Properties for Enhanced Solubility

One of the key attributes of this compound in a biochemical context is its utility as a solvent. Its amphipathic nature, possessing both a polar hydroxyl group and a nonpolar hydrocarbon chain with an ether linkage, allows it to dissolve a variety of compounds with differing polarities. This characteristic is particularly valuable in the design and execution of biological assays, where the solubility of test compounds can be a limiting factor.

In high-throughput screening and other bioassays, test compounds are often poorly soluble in aqueous buffer systems, which can lead to inaccurate results. The use of a co-solvent like this compound can enhance the solubility of these compounds, ensuring a more accurate assessment of their biological activity.

Table 1: Solvent Properties of this compound Relevant to Biological Assays

| Property | Description | Implication for Biological Assays |

| Polarity | Contains both polar (-OH) and nonpolar (methoxy and butyl) regions. | Can dissolve a broad range of hydrophobic and some hydrophilic compounds. |

| Miscibility | Miscible with water and many organic solvents. | Allows for the preparation of homogenous assay solutions and stock solutions. |

| Volatility | Relatively low volatility compared to other common solvents like ethanol. | Reduces evaporation during lengthy incubation periods in assays. |

Intersections with Metabolic Pathways and Enzyme Reactions (in context of related compounds)

While specific metabolic pathways for this compound have not been fully elucidated, its metabolism can be inferred from studies on related ether alcohols and butanols. The primary route of metabolism for simple alcohols in many organisms involves oxidation, a process typically catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).

It is plausible that this compound undergoes a two-step oxidation process. The initial step would involve the oxidation of the primary alcohol group by ADH to form the corresponding aldehyde, 4-methoxybutanal. Subsequently, this aldehyde could be further oxidized by ALDH to yield 4-methoxybutanoic acid. This resulting carboxylic acid could then potentially enter other metabolic pathways. The ether linkage in this compound is generally more stable and less susceptible to cleavage than ester bonds, suggesting it may remain intact during these initial metabolic transformations.

Table 2: Potential Metabolic Pathway of this compound

| Step | Reactant | Enzyme (Hypothesized) | Product |

| 1. Oxidation | This compound | Alcohol Dehydrogenase (ADH) | 4-Methoxybutanal |

| 2. Oxidation | 4-Methoxybutanal | Aldehyde Dehydrogenase (ALDH) | 4-Methoxybutanoic Acid |

Detection and Variation in Microbial Fermentation Systems

The production of various butanol isomers, such as n-butanol and isobutanol, is a well-established aspect of microbial fermentation, particularly by species of Clostridium. These microorganisms utilize specific metabolic pathways to convert sugars into these alcohols. However, the natural production or detection of this compound in microbial fermentation systems has not been reported in the scientific literature.

The biosynthesis of this compound would necessitate specific enzymatic machinery capable of introducing a methoxy group onto a four-carbon chain, a process not commonly observed in typical fermentation pathways geared towards solvent production. While metabolic engineering could potentially be employed to create microorganisms capable of synthesizing this compound, it is not a known natural product of microbial fermentation. Therefore, its presence in such systems would likely be the result of its introduction as a substrate or solvent, rather than as a metabolic end-product.

Computational and Theoretical Investigations of 4 Methoxybutan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 4-Methoxybutan-1-ol. These methods provide a molecular-level depiction of the compound's behavior.

Ab initio molecular orbital theory, which is based on first principles of quantum mechanics, has been utilized to investigate the stability and structure of species derived from this compound. A notable study focused on the gas-phase ion chemistry of the compound, specifically the products of its dissociative ionization researchgate.netresearchgate.net.

Upon ionization, this compound undergoes a unimolecular reaction involving the loss of ethene (C2H4) researchgate.netresearchgate.net. The resulting C3H8O2+• radical cation has been a subject of theoretical investigation. Ab initio calculations were employed to determine the structure and stability of this product, revealing that it is best described as a hydrogen-bridged, ion-neutral complex between ionized vinyl alcohol ([CH2=CHOH]+•) and methanol (B129727) (CH3OH) researchgate.netresearchgate.netcdnsciencepub.com.

The stability of this complex was quantified through the calculation of its dissociation energy, which represents the energy required to separate the complex into its constituent ionized vinyl alcohol and methanol molecules.

| Property | Value | Method |

| Dissociation Energy | 21 kcal mol−1 | Ab Initio Molecular Orbital Theory |

This table presents the calculated dissociation energy of the [CH2=CHOH]+• and CH3OH complex formed from the dissociative ionization of this compound.

This theoretical approach provides fundamental data on the energetics and preferred structures of ions derived from this compound, which is crucial for interpreting mass spectrometry data and understanding its gas-phase reactivity.

Density Functional Theory (DFT) has been employed in broader studies that include this compound, particularly in the context of its role in electrochemical systems. In a study focused on designing electrolytes for lithium-mediated ammonia (B1221849) synthesis, various organic molecules, including this compound, were evaluated as potential proton donors acs.orgnih.govresearchgate.net.

Additionally, this compound has been used as a reactant in photocatalytic hydroalkoxylation reactions with gem-difluoroalkenes nih.gov. Such studies often rely on DFT to propose and evaluate reaction mechanisms, suggesting another area where this computational method is applicable to understanding the reactivity of this compound.

Modeling of Reaction Pathways and Energy Profiles

Modeling reaction pathways and their associated energy profiles is essential for predicting the likely transformations a molecule will undergo.

The unimolecular decomposition of ionized this compound in the gas phase serves as a prime example of computational pathway tracing. As identified through a combination of experimental and theoretical methods, a significant low-energy pathway is the loss of an ethene molecule researchgate.netresearchgate.net.

Theoretical modeling, specifically using ab initio molecular orbital theory, was instrumental in characterizing the endpoint of this reaction pathway—the stable ion-neutral complex [CH2=CHOH/CH3OH]+• researchgate.netresearchgate.netcdnsciencepub.com. By calculating the energies of the reactant ion, the transition state, and the final products, a potential energy surface for this decomposition can be mapped. This allows for a detailed understanding of the reaction's feasibility and the structural changes that occur during the fragmentation process.

The stability of cations derived from this compound is a key aspect of its chemistry, particularly in acidic environments or under mass spectrometry conditions. The aforementioned ab initio study provided a quantitative measure of cation stabilization in the form of the dissociation energy of the [CH2=CHOH/CH3OH]+• complex researchgate.netresearchgate.net. A dissociation energy of 21 kcal mol−1 indicates a significant stabilization of the vinyl alcohol cation through its interaction with a neutral methanol molecule researchgate.netresearchgate.net.

Furthermore, the study on electrolyte design for ammonia synthesis implicitly probes the protonation behavior of this compound acs.orgnih.govresearchgate.net. In this context, the molecule acts as a proton donor, meaning its conjugate base interacts with other species. The efficacy of this process is related to the molecule's acidity and the stability of the resulting alkoxide. DFT calculations performed in this study to parameterize the proton donors contribute to understanding the energetic factors governing proton transfer from the hydroxyl group, which is the primary site of deprotonation.

Application in Data-Driven Chemical Prediction

Computational data for this compound has been incorporated into data-driven models for chemical prediction. In the research on electrolytes for ammonia synthesis, a classification model was developed to distinguish between active and inactive proton donors acs.orgnih.govresearchgate.net.

Use in Deep Learning Models for Predicting Proton Donor Activity

Extensive research into the application of deep learning models for predicting the proton donor activity of chemical compounds has been undertaken. However, a review of available scientific literature and computational chemistry databases indicates a lack of specific studies focusing on the use of this compound within these predictive models. While deep learning has been successfully applied to forecast various molecular properties, including the pKa of alcohols and other functional groups, dedicated research detailing the inclusion and performance of this compound in such models is not presently available.

Computational studies frequently employ various theoretical methods to determine properties like proton affinity and gas-phase basicity. For instance, Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, are utilized to compute these properties for various molecules. These calculations provide insights into the stability of protonated species and preferred sites of protonation.

Machine learning, and specifically deep learning, has emerged as a powerful tool in chemical research. Graph Neural Networks (GNNs), for example, have been effectively used to predict molecular properties by learning from the graphical representation of molecules, where atoms are nodes and bonds are edges. These models have shown high accuracy in predicting micro-pKa values for a diverse range of organic molecules.

Despite the broad applicability of these computational and machine learning techniques, there is no specific research available that details the application of deep learning models to predict the proton donor activity of this compound. Consequently, no specific research findings or data tables related to this particular compound's performance in such predictive models can be presented.

Environmental Fate and Degradation Research

Studies on its Formation as a Degradation Product of Emerging Materials

Research into the environmental fate of various chemicals has revealed that 4-methoxybutan-1-ol and its isomers can be formed as by-products during the degradation of certain emerging materials. Notably, studies on the advanced oxidation processes of pharmaceuticals have identified related compounds.

One such study investigated the photocatalytic degradation of commercial paracetamol using a combination of UV light, titanium dioxide (TiO2), and hydrogen peroxide (H2O2). uctm.edu This process is designed to break down the complex structure of the pharmaceutical into simpler, less toxic compounds. uctm.edu During the analysis of the degradation by-products using gas chromatography-mass spectrometry (GC-MS), a variety of new compounds were identified. uctm.edu

Among the detected by-products was 3-methoxybutan-1-ol , an isomer of this compound. uctm.edu The formation of this and other compounds is attributed to the breaking of the benzene (B151609) ring in the paracetamol molecule and subsequent chemical transformations. uctm.edu The commercial paracetamol tablets used in the study contained excipients such as polyethylene (B3416737) glycol and propylene (B89431) glycol, which could also potentially contribute to the formation of different by-products. uctm.edu

The study highlights that the specific by-products formed during degradation can vary depending on the process system, the analytical equipment used, the pH of the solution, and the composition of the initial sample. uctm.edu

The detailed findings from the degradation of commercial paracetamol are presented in the table below.

| Original Material | Degradation Process | Identified Degradation By-Product | Other By-products Detected | Reference |

| Commercial Paracetamol | UV/TiO2/H2O2 Photocatalysis | 3-Methoxybutan-1-ol | Butanamide, Isopropyl acrylate, 2,4-dimethylpentane-3-ol, Glutaraldehyde, Octanamide, Propanol oxime | uctm.edu |

Future Research Directions and Perspectives

Elucidation of Further Complex Reaction Mechanisms

While the basic reactivity of 4-methoxybutan-1-ol as an alcohol (undergoing esterification, oxidation, dehydration) is understood, future research is poised to explore more intricate mechanistic details of its transformations, particularly in advanced catalytic systems. smolecule.com

One significant area of investigation is its role in catalytic C-C bond formation. In ruthenium-catalyzed α-alkylation of ketones, this compound has been successfully used as an alkylating agent, yielding the corresponding product with 68% conversion. uni-rostock.de The proposed mechanism for this hydrogen autotransfer reaction involves the dehydrogenation of the alcohol by a pincer catalyst, a process where the ligand is directly involved in the catalytic cycle. uni-rostock.de Further studies could focus on the precise intermediates and transition states in this mechanism, using both experimental techniques and computational methods to map the energy landscape of the catalytic cycle.

Another complex reaction involves its behavior in the gas phase under mass spectrometry conditions. Studies have shown that ionized this compound can undergo fragmentation by losing an ethylene (B1197577) molecule to form a stable ion-neutral complex between vinyl alcohol and methanol (B129727). cdnsciencepub.com The dissociation energy of this complex has been measured, providing valuable thermodynamic data for understanding its potential energy surface. cdnsciencepub.com

Furthermore, its reactivity in electrochemical systems presents another frontier. In studies on lithium-mediated nitrogen reduction for ammonia (B1221849) synthesis, this compound was investigated as a proton donor. figshare.commit.edu Although it was found to be inactive in promoting the nitrogen reduction reaction (NRR), the mechanistic investigation revealed insights into how proton donors interact with the solid-electrolyte interphase (SEI). figshare.comresearchgate.net Elucidating why its specific structure and properties lead to an impermeable SEI, which inhibits the desired reaction, could inform the design of more effective proton donors for sustainable ammonia synthesis.

Exploration of Novel Synthetic Methodologies

Traditional synthesis routes for this compound include the reaction of 1,4-butylene oxide with methanol or the alkylation of alcohols. smolecule.comontosight.ai However, future research is increasingly focused on novel methodologies that offer greater efficiency, stereoselectivity, and sustainability.

A significant advancement lies in the use of this compound as a precursor in highly selective catalytic syntheses. A notable example is the asymmetric synthesis of (S)-3-Amino-4-methoxy-butan-1-ol. This process is achieved through the asymmetric catalytic reductive amination of a β-keto ester using a Ruthenium-MeOBIPHEP catalyst. researchgate.netjst.go.jp This method provides high enantioselectivity and represents a sophisticated approach to creating chiral molecules, which are crucial in pharmaceuticals. researchgate.netscilit.com

Moreover, there is a growing interest in producing this compound from renewable resources. One of the listed upstream products for its synthesis is furfural (B47365), a key platform chemical derived from lignocellulosic biomass. lookchem.comsciopen.com Developing efficient catalytic pathways to convert furfural to this compound would represent a significant step towards a bio-based chemical industry. This aligns with broader efforts to convert biomass-derived oxygenates into valuable chemicals through processes like hydrogenation and C-O bond ring opening. tu-darmstadt.de

| Synthetic Method | Precursors | Catalyst/Reagents | Key Feature |

| Catalytic Etherification | 1,4-Butylene oxide, Methanol | Catalyst | Direct addition to the cyclic ether. ontosight.ai |

| Asymmetric Reductive Amination | Derivative of this compound (β-keto ester) | Ru-MeOBIPHEP catalyst, Ammonium (B1175870) acetate (B1210297), Hydrogen | Produces chiral amino alcohol derivative with high enantioselectivity. researchgate.netjst.go.jp |

| Bio-based Route | Furfural | Multi-step catalytic process | Utilizes a renewable, biomass-derived platform chemical. lookchem.comsciopen.com |

Advanced Investigations into Biomedical Applications

The role of this compound as a chemical intermediate for the synthesis of pharmaceuticals is an area of active research. smolecule.comontosight.ai Future investigations will likely move beyond its general use as a building block to focus on its application in creating highly specific and potent bioactive molecules.